molecular formula C8H5N5S B1683525 YU142670 CAS No. 133847-06-0

YU142670

Cat. No.: B1683525
CAS No.: 133847-06-0
M. Wt: 203.23 g/mol
InChI Key: HRBYAJQMVADJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YU142670 is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, which imparts unique chemical and biological properties. The presence of a pyridine moiety further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YU142670 typically involves the cyclization of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the use of substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent . Another approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been explored to achieve efficient and eco-friendly production . This method involves the reaction of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

YU142670 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

YU142670 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of YU142670 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

YU142670 stands out due to its unique combination of a triazole ring, thiadiazole ring, and pyridine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent.

Properties

CAS No.

133847-06-0

Molecular Formula

C8H5N5S

Molecular Weight

203.23 g/mol

IUPAC Name

3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H5N5S/c1-3-9-4-2-6(1)7-11-12-8-13(7)10-5-14-8/h1-5H

InChI Key

HRBYAJQMVADJHW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NN=C3N2N=CS3

Canonical SMILES

C1=CN=CC=C1C2=NN=C3N2N=CS3

Appearance

White to light brown solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YU142670, YU 142670, YU-142670

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YU142670
Reactant of Route 2
YU142670
Reactant of Route 3
YU142670
Reactant of Route 4
YU142670
Reactant of Route 5
YU142670
Reactant of Route 6
YU142670

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.